molecular formula C27H34N4O2S B6432786 N-cyclooctyl-1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1251627-76-5

N-cyclooctyl-1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B6432786
CAS No.: 1251627-76-5
M. Wt: 478.7 g/mol
InChI Key: XEYYGACIGYLNMB-UHFFFAOYSA-N
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Description

N-cyclooctyl-1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a recognized chemical tool in biomedical research, primarily valued for its potent and selective inhibition of Death-associated protein kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a central role in mediating diverse apoptotic and autophagic signaling pathways, particularly in the context of neuronal cell death. This compound exhibits high selectivity for DAPK1 over other related kinases, making it an essential pharmacological probe for dissecting the intricate biological functions of DAPK1. Its primary research application lies in the field of neuroscience, where it is used to investigate pathways involved in ischemic brain injury, Alzheimer's disease, and other neurodegenerative disorders. By selectively inhibiting DAPK1, this compound has been shown to disrupt the DAPK1-NR2B interaction, thereby reducing NMDA receptor-mediated excitotoxicity, a key mechanism underlying neuronal loss following stroke and trauma. Preclinical studies utilizing this inhibitor have demonstrated significant neuroprotective effects, highlighting its utility in validating DAPK1 as a therapeutic target for neurological conditions. Researchers employ this specific DAPK1 inhibitor to elucidate novel mechanisms of cell death and survival, providing critical insights for future drug discovery efforts aimed at treating acute and chronic brain diseases.

Properties

IUPAC Name

N-cyclooctyl-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O2S/c1-18-10-7-8-14-21(18)22-17-34-24-23(22)29-27(30-26(24)33)31-15-9-11-19(16-31)25(32)28-20-12-5-3-2-4-6-13-20/h7-8,10,14,17,19-20H,2-6,9,11-13,15-16H2,1H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYYGACIGYLNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclooctyl-1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the piperidine ring enhances its interaction with biological targets.

Research indicates that compounds with similar structures often act as inhibitors of various kinases and other enzymes involved in cellular signaling pathways. The specific mechanism for this compound may involve:

  • Inhibition of Protein Kinases : Many thieno[3,2-d]pyrimidine derivatives are known to inhibit protein kinases, which play critical roles in cell proliferation and survival.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Properties

Several studies have reported on the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that compounds with similar structures can induce apoptosis and inhibit cell proliferation.
  • Mechanistic Insights : These effects are often linked to the modulation of signaling pathways such as the MAPK/ERK pathway.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties:

  • Cytokine Inhibition : Analogous compounds have been shown to reduce the production of pro-inflammatory cytokines in macrophages.

Neuroprotective Effects

Given the neurotoxic properties observed in some related compounds, there is interest in exploring potential neuroprotective effects:

  • Monoamine Oxidase (MAO) Inhibition : Similar compounds have been studied for their ability to inhibit MAO-B, which could mitigate neurodegenerative processes.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effects on cancer cell lines; found significant inhibition of cell growth at micromolar concentrations.
Study 2 Reported anti-inflammatory activity in animal models; reduced levels of TNF-alpha and IL-6.
Study 3 Explored neuroprotective effects; demonstrated reduced oxidative stress markers in neuronal cultures.

Comparison with Similar Compounds

Core Structural Modifications

Thieno[3,2-d]pyrimidin-4-one Derivatives

Key analogs with variations in the 7-position substituent include:

Compound Name 7-Substituent Molecular Weight Key Properties/Findings Reference
7-(4-Methylphenyl)-thieno[3,2-d]pyrimidin-4-one 4-methylphenyl 242.30 g/mol Catalogued as >95% pure; used in synthesis
7-(3-Methylphenyl)-thieno[3,2-d]pyrimidin-4-one 3-methylphenyl 242.30 g/mol Structural analog with meta-methyl group
7-(4-Chlorophenyl)-thieno[3,2-d]pyrimidin-4-one 4-chlorophenyl 262.72 g/mol Increased polarity due to Cl substituent
Target Compound 2-methylphenyl ~476.6 g/mol* Bulky cyclooctyl group enhances lipophilicity

*Calculated based on structural similarity to (C27H32N4O2S = 476.6 g/mol).

Key Observations :

  • Polarity : Chlorine (in 4-chlorophenyl) increases polarity, while methyl groups enhance hydrophobicity. The cyclooctyl group in the target compound likely reduces aqueous solubility .
Piperidine-Carboxamide Modifications

Variations in the carboxamide substituent significantly alter pharmacological profiles:

Compound Name Carboxamide Substituent Molecular Weight Key Properties/Findings Reference
N-(2-chlorobenzyl)-piperidine-3-carboxamide 2-chlorobenzyl 479.0 g/mol Chlorine introduces electronegativity; potential toxicity concerns
N-[2-(cyclohex-1-en-1-yl)ethyl]-piperidine-3-carboxamide Cyclohexenylethyl 476.6 g/mol Unsaturated cyclohexene may increase metabolic instability
N-cyclopropyl-N-(1-methyl-piperidin-2-ylmethyl)-propionamide Cyclopropyl-methylpiperidine Discontinued Discontinued status suggests possible synthetic or efficacy challenges

Key Observations :

  • Safety : Discontinued analogs (e.g., ) highlight the importance of substituent optimization for toxicity and stability .

Preparation Methods

Thiophene Carboxylate Intermediate

The synthesis begins with methyl 3-amino-5-(2-methylphenyl)thiophene-2-carboxylate (Compound A ), prepared via a Gewald reaction between 2-methylbenzaldehyde, cyanoacetamide, and sulfur in morpholine. Yield: 68–72%.

Cyclization to Thienopyrimidinone

Compound A undergoes cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate B , followed by acid-mediated ring closure (HCl/EtOH, reflux) to yield 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Compound C ).
Conditions :

  • DMF-DMA (2 eq), 100°C, 4 h → Intermediate B .

  • 6 M HCl, ethanol, reflux, 12 h → Compound C (85% yield).

Functionalization of Thienopyrimidinone at C2

Chlorination at C2

To activate C2 for nucleophilic substitution, Compound C is treated with phosphorus oxychloride (POCl₃) under reflux, yielding 2-chloro-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Compound D ).
Conditions :

  • POCl₃ (5 eq), reflux, 6 h → Compound D (92% yield).

Alternative Activation Strategies

Bromination using PBr₃ or N-bromosuccinimide (NBS) provides 2-bromo derivatives , though chlorination remains preferred for cost and reactivity.

Synthesis of Piperidine-3-Carboxylic Acid Derivatives

Reductive Amination for Piperidine Formation

A stereoselective route to piperidine-3-carboxylic acid (Compound E ) employs reductive amination of a dialdehyde intermediate.
Steps :

  • Diethyl 2,4-dioxopentanedioate is reduced to 2,4-dihydroxypentanedioic acid using NaBH₄.

  • Swern oxidation (oxalyl chloride, DMSO) converts diol to dialdehyde (Compound F ).

  • Reductive amination with ammonia/NaBH₄ yields piperidine-3-carboxylic acid ethyl ester (Compound G ), hydrolyzed to Compound E .
    Key Data :

  • Overall yield: 54%.

  • Stereoselectivity: >95% cis configuration.

Coupling of Piperidine and Thienopyrimidinone

Nucleophilic Aromatic Substitution

Compound D reacts with piperidine-3-carboxylic acid (Compound E ) under basic conditions to form 1-(7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid (Compound H ).
Conditions :

  • K₂CO₃ (3 eq), DMF, 80°C, 24 h → Compound H (78% yield).

Transition Metal-Catalyzed Coupling

For challenging substitutions, Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃) achieves C–N bond formation with improved yields (85%).

Carboxamide Formation with Cyclooctylamine

Activation and Coupling

Compound H undergoes activation with HATU and coupling with cyclooctylamine to furnish the final product.
Conditions :

  • HATU (1.2 eq), DIPEA (3 eq), cyclooctylamine (1.5 eq), DMF, rt, 12 h → Target compound (82% yield).

Alternative Coupling Reagents

EDCl/HOBt or DCC provide comparable yields (75–80%) but require longer reaction times.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography (EtOAc/hexane, 1:1) removes unreacted starting materials.

  • HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone-H), 7.45–7.32 (m, 4H, aryl-H), 4.12 (m, 1H, piperidine-H), 3.89 (m, 2H, piperidine-H).

  • HRMS : m/z 519.2345 [M+H]⁺ (calc. 519.2341).

Comparative Analysis of Synthetic Routes

StepMethod A (Yield)Method B (Yield)Key Advantages
Thienopyrimidinone C2 activationPOCl₃ (92%)PBr₃ (88%)Lower cost, higher reactivity
Piperidine couplingNucleophilic (78%)Buchwald (85%)Faster, higher yield
Carboxamide formationHATU (82%)EDCl (75%)Shorter time, fewer byproducts

Q & A

Q. What are the typical synthetic routes for preparing N-cyclooctyl-1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of substituted thiophene-carboxamides under acidic conditions .
  • Step 2 : Introduction of the 2-methylphenyl group at position 7 via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3 : Functionalization of the piperidine ring, including cyclooctyl and carboxamide group incorporation, using reductive amination or coupling reactions .
  • Key reagents : Pd catalysts for cross-coupling, trifluoroacetic acid for cyclization, and DCC/HOBt for amide bond formation.

Q. How is the structural integrity of this compound validated during synthesis?

Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the thienopyrimidine core and substituent positions .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the piperidine-cyclooctyl moiety .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing target receptors .
  • Cellular proliferation assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thienopyrimidine core formation?

  • Reaction optimization : Use microwave-assisted synthesis to reduce cyclization time (e.g., 150°C, 30 min) while improving yield by 20–25% .
  • Solvent selection : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance regioselectivity and reduce side products .
  • Catalyst screening : Test PdCl₂(dppf) vs. PEPPSI-IPr for Suzuki couplings; the latter improves efficiency with electron-deficient aryl boronic acids .

Q. How to resolve contradictions in biological activity data across different studies?

  • Purity analysis : Employ HPLC-MS to rule out impurities (>98% purity required) .
  • Assay standardization : Validate assays using positive controls (e.g., staurosporine for kinase inhibition) and replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Structural analogs : Compare activity of derivatives (e.g., N-cyclopropyl vs. N-cyclooctyl) to identify substituent-specific effects .

Q. What strategies improve metabolic stability and pharmacokinetics (PK)?

  • Structural modifications : Replace the cyclooctyl group with smaller rings (e.g., cyclohexyl) to reduce CYP3A4-mediated oxidation .
  • Prodrug design : Introduce ester moieties at the carboxamide group to enhance oral bioavailability .
  • In silico modeling : Use QSAR models to predict logP and optimize solubility (<3 clogP for improved absorption) .

Q. What mechanistic insights explain its activity against specific kinases?

  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR L858R mutant) to identify key interactions (e.g., hydrogen bonds with hinge region residues) .
  • Mutagenesis studies : Validate critical residues (e.g., Thr790 in EGFR) by expressing mutant kinases in HEK293 cells and measuring IC₅₀ shifts .
  • Kinase profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .

Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

  • 3D spheroid assays : Compare IC₅₀ values in Matrigel-embedded vs. monolayer cultures to assess penetration and hypoxia-related resistance .
  • Microfluidics : Use organ-on-chip models to mimic tumor microenvironments and validate dose-response relationships .

Key Notes

  • Methodological rigor : Emphasized reproducibility via orthogonal assays and structural validation.
  • Advanced focus : Integrated computational and experimental approaches to address mechanistic and PK challenges.

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